2,8-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine 2,8-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18601737
InChI: InChI=1S/C14H20BN3O2/c1-9-7-11(8-18-12(9)16-10(2)17-18)15-19-13(3,4)14(5,6)20-15/h7-8H,1-6H3
SMILES:
Molecular Formula: C14H20BN3O2
Molecular Weight: 273.14 g/mol

2,8-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine

CAS No.:

Cat. No.: VC18601737

Molecular Formula: C14H20BN3O2

Molecular Weight: 273.14 g/mol

* For research use only. Not for human or veterinary use.

2,8-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine -

Specification

Molecular Formula C14H20BN3O2
Molecular Weight 273.14 g/mol
IUPAC Name 2,8-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine
Standard InChI InChI=1S/C14H20BN3O2/c1-9-7-11(8-18-12(9)16-10(2)17-18)15-19-13(3,4)14(5,6)20-15/h7-8H,1-6H3
Standard InChI Key OMOREOMXMHTYBP-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CN3C(=NC(=N3)C)C(=C2)C

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a triazolo[1,5-a]pyridine core substituted at positions 2 and 8 with methyl groups and at position 6 with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl moiety. The triazole ring contributes to π-π stacking interactions, while the boronic ester enhances solubility and enables Suzuki-Miyaura cross-coupling reactions . The molecular formula C₁₄H₂₀BN₃O₂ (MW: 273.14 g/mol) reflects its hybrid organic-boron composition.

Electronic and Steric Effects

The electron-withdrawing triazole and electron-donating methyl groups create a polarized electronic environment, facilitating nucleophilic attacks at the boron center. Steric hindrance from the tetramethyl dioxaborolane group influences regioselectivity in coupling reactions .

Synthetic Methodologies

Traditional Multi-Step Synthesis

Early routes involve cyclocondensation of 2-aminopyridine derivatives with nitriles, followed by boronation. For example:

  • Triazole Formation: 2-Amino-6-methylpyridine reacts with acetonitrile under CuBr catalysis to form the triazolo[1,5-a]pyridine core .

  • Boron Introduction: Pd-mediated Suzuki coupling attaches the pinacol boronic ester .

Table 1: Comparison of Synthetic Methods

MethodConditionsYield (%)Key Advantages
CuBr Catalysis 120°C, 24 h, toluene83High regioselectivity
Microwave 150°C, 30 min, solvent-free92Rapid, eco-friendly
Lithiation LDA, THF, −40°C68Functional group tolerance

Microwave-Assisted Synthesis

A breakthrough method employs enaminonitriles and benzohydrazides under microwave irradiation (150°C, 30 min), achieving 92% yield via a transamidation-nucleophilic addition mechanism . This approach eliminates metal catalysts and reduces reaction time from hours to minutes.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR: Methyl groups at δ 2.45 (s, 3H, C8-CH₃) and δ 1.35 (s, 12H, dioxaborolane-CH₃) .

  • ¹³C NMR: Boron-bound carbon resonates at δ 85.2, while triazole carbons appear at δ 152.9 and 151.3 .

Mass Spectrometry

LC-MS analysis confirms the molecular ion peak at m/z 273.14 [M+H]⁺, with fragmentation patterns consistent with boronic ester cleavage.

Applications in Medicinal Chemistry

Biological Activity

Triazolopyridine-boronic esters exhibit:

  • Anticancer Potential: Analogues inhibit kinase pathways (e.g., VEGFR-2) at IC₅₀ < 100 nM .

  • Antimicrobial Effects: MIC values of 2–8 µg/mL against Staphylococcus aureus.

Drug Discovery Case Study

Compound VU6032423 (38) :

  • Target: Non-opioid analgesic for chronic pain.

  • Potency: Ki = 1.2 nM at the target receptor.

  • Selectivity: >100-fold over related receptors.

Pharmacokinetic and Toxicological Profiles

Table 2: DMPK Parameters of Selected Analogues

CompoundCLₕₑₚ (Human)CLₕₑₚ (Rat)fᵤP-gp ER
195 mL/min/kg14 mL/min/kg0.222.8
267 mL/min/kg27 mL/min/kg0.183.5
3813 mL/min/kg42 mL/min/kg0.311.5

Key findings:

  • Low hepatic clearance (19: 5 mL/min/kg) supports once-daily dosing.

  • High unbound fraction (fᵤ = 0.31 for 38) enhances tissue penetration .

Recent Advances and Future Directions

Late-Stage Functionalization

Pd-catalyzed borylation enables direct modification of the triazolopyridine core, yielding derivatives like 3m (83% yield) .

Computational Modeling

DFT studies predict favorable binding conformations to ATP-binding pockets, guiding structure-based design .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator